4-(3-Hydroxyphenoxy)benzoic acid is an organic compound with significant relevance in various fields of chemistry, particularly in materials science and medicinal chemistry. This compound is characterized by a phenolic hydroxyl group attached to a benzoic acid structure, which enhances its reactivity and potential applications. The molecular formula of 4-(3-Hydroxyphenoxy)benzoic acid is , with a molecular weight of approximately 230.22 g/mol .
This compound belongs to the class of benzoic acids and phenolic compounds, which are widely studied for their biological activities and applications in synthesis. It can be sourced from various chemical suppliers, including Sigma-Aldrich and Amerigo Scientific, which provide detailed specifications and certificates of analysis for research purposes .
The synthesis of 4-(3-Hydroxyphenoxy)benzoic acid can be achieved through several methods, primarily involving the reaction of hydroxyphenol derivatives with benzoic acid or its derivatives. One common approach includes the use of anhydrous potassium carbonate as a base in a solvent such as dimethylformamide at elevated temperatures. The general procedure involves:
The reaction conditions are crucial for optimizing yield and purity. Typical yields reported for this synthesis can reach upwards of 85%, indicating efficient conversion rates under controlled conditions .
The molecular structure of 4-(3-Hydroxyphenoxy)benzoic acid features a hydroxyl group (-OH) attached to the aromatic ring of the benzoic acid moiety. The structural representation can be illustrated as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds. For instance, characteristic peaks in the NMR spectrum can indicate the presence of aromatic protons and hydroxyl groups, while IR spectra provide information about functional groups present in the molecule .
4-(3-Hydroxyphenoxy)benzoic acid can participate in various chemical reactions due to its functional groups:
These reactions are often performed under specific conditions tailored to maximize yields and minimize side products.
For example, during esterification, the presence of a catalyst such as sulfuric acid can enhance the reaction rate significantly, allowing for lower temperatures and shorter reaction times compared to non-catalyzed processes.
The mechanism of action for 4-(3-Hydroxyphenoxy)benzoic acid primarily revolves around its ability to act as a phenolic antioxidant or as a precursor for more complex chemical entities. Its hydroxyl group can donate hydrogen atoms, neutralizing free radicals and thereby exhibiting potential protective effects against oxidative stress in biological systems.
Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial properties, suggesting that 4-(3-Hydroxyphenoxy)benzoic acid may also possess such activities .
4-(3-Hydroxyphenoxy)benzoic acid finds applications across various scientific domains:
Research continues into expanding its applications, particularly in developing new materials or pharmaceuticals that leverage its unique chemical properties .
The chemical synthesis of 4-(3-hydroxyphenoxy)benzoic acid relies on aryl ether bond formation and selective demethylation as key steps. The Ullmann condensation reaction is the most industrially viable method, where 4-halobenzoic acid (typically 4-chloro- or 4-fluorobenzoic acid) reacts with resorcinol (1,3-dihydroxybenzene) under basic conditions. This reaction requires copper catalysts (e.g., CuI/Cu₂O) and polar aprotic solvents like N,N-dimethylformamide (DMF) at 120–140°C for 12–24 hours [2]. Optimization studies show that substituting sodium hydride with milder bases (e.g., K₂CO₃) reduces side products while maintaining >85% yield. The reaction mechanism proceeds via nucleophilic aromatic substitution, where resorcinol’s deprotonated form attacks the electron-deficient aryl halide [2].
An alternative route involves demethylation of 4-(3-methoxyphenoxy)benzoic acid using boron tribromide (BBr₃) or 48% HBr in acetic acid. This method achieves near-quantitative conversion at reflux temperatures (100–120°C) within 4–8 hours. However, BBr₃ poses handling challenges due to its moisture sensitivity, making HBr/acetic acid preferable for scale-up. Recent advances employ catalytic demethylation with transition metals (Pd/C or CuCl₂), reducing reagent waste and improving atom economy [2] [10].
Table 1: Optimization of Key Chemical Synthesis Routes
Method | Conditions | Yield | By-products |
---|---|---|---|
Ullmann Condensation | 4-Fluorobenzoic acid, resorcinol, CuI, K₂CO₃, DMF, 130°C, 18h | 87% | Diaryl ethers, resinified phenols |
BBr₃ Demethylation | 4-(3-Methoxyphenoxy)benzoic acid, BBr₃, CH₂Cl₂, 25°C, 4h | 95% | Brominated aromatics |
HBr/AcOH Demethylation | 48% HBr, acetic acid, reflux, 6h | 91% | Unidentified tars |
Purification typically combines solvent extraction (ethyl acetate/water) and recrystallization from ethanol-water mixtures. HPLC monitoring confirms >99% purity for pharmaceutical intermediates [2] [10].
Biosynthetic routes leverage engineered microbial chassis to convert renewable carbon sources into 4-(3-hydroxyphenoxy)benzoic acid precursors. Corynebacterium glutamicum and Escherichia coli are preferred hosts due to their well-characterized shikimate pathways, which supply chorismate—the precursor for 4-hydroxybenzoic acid (4-HBA) [1] [3]. Key strategies include:
A C. glutamicum strain with integrated ubiC from P. rustigianii and knockout of hdpA (encoding a phosphatase) produced 36.6 g/L 4-HBA in 24 hours under aerobic growth-arrested conditions—the highest titer reported for microbial 4-HBA [3]. For 4-(3-hydroxyphenoxy)benzoic acid, hybrid pathways are proposed: 4-HBA undergoes enzymatic hydroxylation by cytochrome P450 monooxygenases (e.g., CYP199A4) to yield 3,4-dihydroxybenzoic acid, followed by decarboxylative coupling with resorcinol using laccases [6]. However, low coupling efficiency (<20%) remains a bottleneck.
Table 2: Microbial Production Performance of Hydroxybenzoic Acid Derivatives
Host Strain | Modifications | Precursor | Titer (g/L) | Yield (mol/mol glucose) |
---|---|---|---|---|
C. glutamicum ATCC 13032 | Δpyk ΔhdpA, P. rustigianii ubiC, multiple aroGfbr copies | Glucose | 36.6 (4-HBA) | 0.41 |
C. glutamicum SA-7 | Δcg2966 (phenol monooxygenase), optimized promoters | Glucose | 12.0 (3-HBA/4-HBA) | 0.28 |
E. coli CFT5 | GalP transporter, Δpyk, ΔpheA | Glucose | 3.01 (2-HBA) | 0.51 |
Scaling up 4-(3-hydroxyphenoxy)benzoic acid synthesis faces three core challenges: reaction homogeneity, downstream purification, and by-product management. In Ullmann condensation, viscous reaction mixtures hinder heat/mass transfer, leading to hotspots and resinification. Continuous-flow reactors with segmented gas-liquid flow mitigate this by improving mixing and temperature control [2] [5]. For demethylation, HBr recovery is critical; distillation systems with corrosion-resistant linings (e.g., Hastelloy C-22) reclaim >90% HBr, reducing waste treatment costs [10].
Purification leverages pH-dependent solubility: Crude product dissolved in hot alkali (pH >12) is treated with activated carbon to remove colored impurities, followed by acid-induced crystallization at pH 2–3. This yields >98% pure material, but residual metal catalysts (Cu²⁺) may persist at 50–100 ppm. Chelating resins (e.g., iminodiacetic acid functionalized) reduce copper to <1 ppm [5].
Table 3: Industrial Solutions for Production Challenges
Challenge | Solution | Impact |
---|---|---|
High viscosity in Ullmann reaction | Continuous-flow reactors with static mixers | 20% increase in yield, reduced side products |
HBr waste in demethylation | Distillation recovery (Hastelloy C-22 systems) | 90% HBr reuse, 40% lower operating costs |
Copper contamination | Chelating resins (iminodiacetic type) | Cu²⁺ < 1 ppm, meets pharmaceutical specs |
Low microbial coupling efficiency | Immobilized laccase/TEMPO systems | 35% yield for biaryl ethers (experimental stage) |
Yield maximization strategies include:
Reported Compounds:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: